

CAS number 452-73-3 physical properties

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Compound of Interest

Compound Name: 2-Chloro-4-fluorotoluene

CAS No.: 452-73-3

Cat. No.: B151448

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Technical Guide: **2-Chloro-4-fluorotoluene** (CAS 452-73-3)[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of **2-Chloro-4-fluorotoluene** (CAS 452-73-3), a critical halogenated aromatic intermediate used extensively in the synthesis of agrochemicals (herbicides) and active pharmaceutical ingredients (APIs).[1][3] Distinct from its analog 2,4-difluorotoluene (CAS 452-76-6), this compound features a unique chloro-fluoro substitution pattern that imparts specific electronic properties, making it a valuable scaffold for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[1]

Part 1: Molecular Architecture & Identification

The asymmetric substitution of the toluene ring in **2-Chloro-4-fluorotoluene** creates a permanent dipole and distinct steric environment.[1] The ortho-chloro group provides a handle for further functionalization (e.g., Grignard formation or Buchwald-Hartwig amination), while the para-fluoro atom offers metabolic stability and lipophilicity—key traits for bio-active compounds.
[1]

Identifier	Details
Chemical Name	2-Chloro-4-fluorotoluene
IUPAC Name	2-Chloro-4-fluoro-1-methylbenzene
CAS Number	452-73-3
Molecular Formula	C ₇ H ₆ ClF
Molecular Weight	144.57 g/mol
SMILES	<chem>Cc1ccc(F)cc1Cl</chem>
InChI Key	CSARJIQZOSVYHA-UHFFFAOYSA-N

Part 2: Physicochemical Profile

Precise physical data is essential for process engineering, particularly in designing distillation columns and solvent extraction protocols.

Property	Value	Condition / Note
Physical State	Liquid	Clear, colorless to pale yellow
Boiling Point	153 – 156 °C	Atmospheric pressure (760 mmHg)
Density	1.197 g/mL	at 25 °C
Refractive Index ()	1.499	at 20 °C
Flash Point	50 °C (122 °F)	Closed Cup (Flammable)
Solubility	Insoluble	Water
Solubility	Soluble	Ethanol, Ether, Toluene, Chloroform
Vapor Pressure	~3.5 mmHg	at 25 °C (Estimated)

Part 3: Synthetic Methodology & Process Logic

Expertise Insight: The most robust industrial route to CAS 452-73-3 is the Balz-Schiemann reaction or a modified diazotization-fluorination sequence starting from 3-chloro-4-methylaniline (2-chloro-4-aminotoluene).[1] Direct fluorination of 2-chlorotoluene is often avoided due to poor selectivity.[1]

Core Protocol: Diazotization-Fluorination

This protocol outlines the conversion of the amine precursor to the fluorinated product using anhydrous Hydrogen Fluoride (HF) and Sodium Nitrite.[1][4]

Reagents:

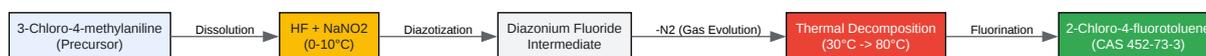
- Precursor: 3-Chloro-4-methylaniline (1.0 eq)[1][3]
- Solvent/Reagent: Anhydrous HF (approx. 15-20 eq)
- Oxidant: Sodium Nitrite (NaNO_2 , 1.05 eq)

Step-by-Step Workflow:

- HF Charging (Critical Safety): Cool the reactor to $<0^\circ\text{C}$. Charge anhydrous HF. Note: HF is extremely toxic and corrosive; Hastelloy or Monel reactors are required.
- Amine Addition: Slowly add 3-chloro-4-methylaniline while maintaining temperature between $0\text{--}10^\circ\text{C}$ to prevent premature decomposition.
- Diazotization: Add NaNO_2 in batches. The reaction forms the diazonium fluoride intermediate in situ.
- Thermal Decomposition (Pyrolysis): Slowly heat the mixture.
 - Stage 1: Ramp to 30°C (controlled N_2 evolution).
 - Stage 2: Ramp to $50\text{--}80^\circ\text{C}$ to drive the decomposition to completion ().

- Workup: Cool to 20°C. Separate the organic phase. Neutralize with weak base (Sodium Carbonate) to pH 7–8.[1]
- Purification: Fractional distillation to isolate the product (BP 154°C).

Visualization: Synthesis Pathway



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Figure 1: The Balz-Schiemann type synthesis pathway transforming the amine precursor to the fluorinated target via a diazonium intermediate.[1]

Part 4: Analytical Characterization

Verifying the identity of CAS 452-73-3 requires distinguishing it from its isomers (e.g., 4-chloro-2-fluorotoluene).[1]

1. Proton NMR (

¹H NMR, 400 MHz, CDCl₃):

- Methyl Group: A distinct singlet (~2.3 ppm) integrating to 3 protons.[1]
- Aromatic Region: A complex pattern between 6.8 – 7.2 ppm.[1]
 - The proton ortho to the fluorine will show large H-F coupling (Hz).[1]
 - The asymmetry caused by the Cl and F substituents prevents the symmetry seen in 4-fluorotoluene.[1]

2. Fluorine NMR (

F NMR):

- A single signal around -110 to -120 ppm (relative to CFCl_3), split into a multiplet due to coupling with aromatic protons.[1]

3. Quality Control Metrics:

- Purity: >99.0% by GC.[1][2]
- Moisture: <0.1% (Karl Fischer).[1]

Part 5: Safety, Handling, & Environmental (HSE)

Trustworthiness Protocol: **2-Chloro-4-fluorotoluene** is a Flammable Liquid (Category 3) and an irritant.[1] Standard laboratory safety is insufficient; specific engineering controls are required.[1]

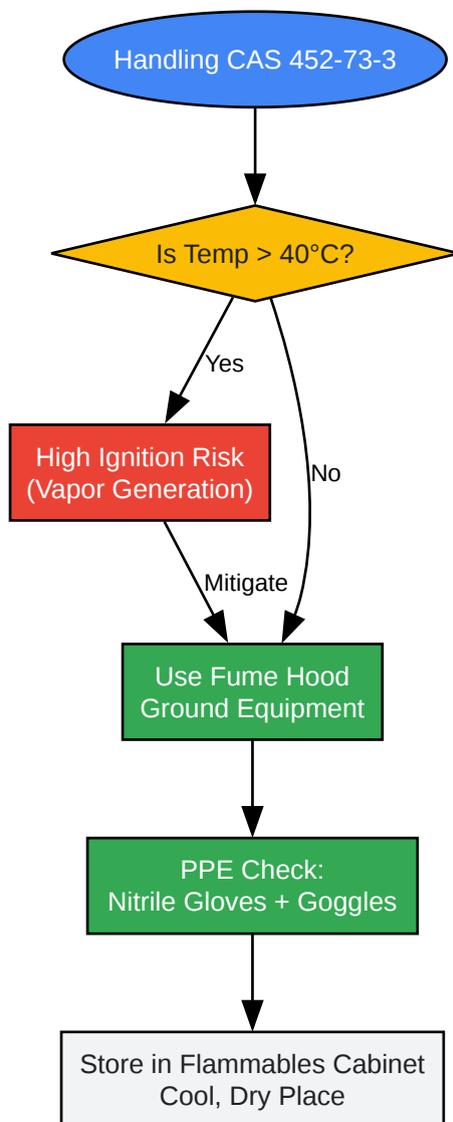
Key Hazards:

- H226: Flammable liquid and vapor.[1]
- H315/H319: Causes skin and serious eye irritation.[1][5]
- H335: May cause respiratory irritation.[1][5][6]

Handling Protocol:

- Grounding: All transfer equipment must be grounded to prevent static discharge (Flash Point 50°C).[1]
- Incompatibility: Keep away from strong oxidizing agents.[1]
- Spill Response: Use non-combustible absorbents (vermiculite/sand).[1] Do not use sawdust.[1]

Visualization: Safety Decision Matrix



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Figure 2: Operational safety decision tree for handling **2-Chloro-4-fluorotoluene**, emphasizing temperature control relative to its flash point.

References

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